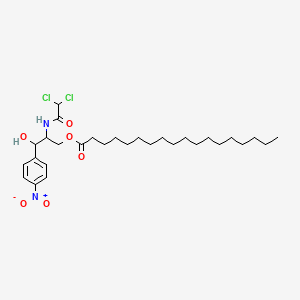

Chloramphenicol stearate

Beschreibung

Conceptual Framework of Prodrugs for Pharmacological Optimization

In pharmaceutical sciences, a prodrug is a biologically inactive or minimally active compound that is chemically modified from a parent drug molecule. nih.govmdpi.com Upon administration, it undergoes a transformation within the body, either through enzymatic or chemical processes, to release the active parent drug, which can then exert its therapeutic effect. researchgate.netmdpi.com This strategy is a cornerstone in medicinal chemistry, offering a versatile approach to developing new therapeutic agents and optimizing existing ones. mdpi.com

The primary goal of prodrug design is to overcome undesirable properties of a drug that may hinder its clinical utility. nih.gov These limitations, often categorized under ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, can include poor solubility, chemical instability, inadequate permeability across biological membranes, rapid presystemic metabolism, and lack of site-specificity. nih.govresearchgate.netresearchgate.net By temporarily masking the active drug's functional groups with a promoiety, a prodrug can exhibit improved physicochemical and biopharmaceutical characteristics. ijpcbs.com Once the prodrug reaches the desired biological compartment, this promoiety is cleaved, liberating the active drug. jiwaji.edu

Initially viewed as a last-resort option, the prodrug approach is now integrated into the early stages of drug development. nih.gov It is a powerful tool for enhancing the therapeutic efficacy and safety of a drug without altering its fundamental pharmacological activity. mdpi.comrroij.com Approximately 10-14% of drugs approved worldwide are classified as prodrugs, highlighting the success and importance of this strategy in modern medicine. ijpcbs.com

Rationale for Esterification in Drug Design: The Case of Chloramphenicol (B1208) Esters

Esterification, the formation of an ester by linking a drug molecule to a carrier group (promoiety), is a widely employed and highly effective strategy in prodrug design. scirp.orgewadirect.com This chemical modification is particularly useful for drugs containing hydroxyl or carboxyl functional groups. ewadirect.com The resulting ester prodrugs typically exhibit altered physicochemical properties, such as increased lipophilicity or, conversely, enhanced aqueous solubility, depending on the nature of the promoiety. uobabylon.edu.iqnih.gov

The case of chloramphenicol provides a classic example of the utility of ester prodrugs. jiwaji.eduorientjchem.org Chloramphenicol is a broad-spectrum antibiotic that is highly effective but possesses certain properties that limit its formulation and patient acceptance, such as a bitter taste and poor water solubility. orientjchem.orgmsdvetmanual.compurdue.edu To overcome these challenges, various ester prodrugs were developed. jiwaji.edu

A significant challenge with the oral administration of chloramphenicol, particularly in pediatric populations, is its intensely bitter taste. uobabylon.edu.iqorientjchem.org This can be addressed by reducing the drug's solubility in saliva, thereby minimizing its interaction with taste receptors. uobabylon.edu.iq The synthesis of chloramphenicol palmitate, a long-chain fatty acid ester, created a more hydrophobic and less water-soluble derivative. uobabylon.edu.iqnih.gov This ester is virtually tasteless because it does not dissolve sufficiently in the mouth. uobabylon.edu.iqorientjchem.org Similarly, chloramphenicol stearate (B1226849), an ester of stearic acid, was developed for the same purpose, leveraging its high lipophilicity and low aqueous solubility. scirp.orgnih.gov

Conversely, for parenteral (intravenous) administration, high aqueous solubility is required. uobabylon.edu.iquzh.ch The base form of chloramphenicol has low water solubility, making it difficult to formulate as an injectable solution. uobabylon.edu.iqpurdue.edu To solve this, the succinate (B1194679) ester of chloramphenicol was created. uobabylon.edu.iquzh.ch Chloramphenicol sodium succinate is highly water-soluble and suitable for intravenous use. jiwaji.edupurdue.edu

| Property | Chloramphenicol (Parent Drug) | Chloramphenicol Stearate (Prodrug) | Chloramphenicol Sodium Succinate (Prodrug) |

| Primary Limitation | Bitter taste, poor water solubility orientjchem.orgpurdue.edu | N/A | N/A |

| Solubility | Low aqueous solubility, high lipid solubility purdue.edu | Very low aqueous solubility, high lipophilicity scirp.orgnih.gov | High aqueous solubility uobabylon.edu.iqpurdue.edu |

| Purpose of Prodrug | To mask taste for oral suspension uobabylon.edu.iqorientjchem.org | To mask taste for oral suspension | To increase water solubility for injection uobabylon.edu.iquzh.ch |

| Promoiety | N/A | Stearic Acid | Succinic Acid |

Beyond improving physicochemical properties for formulation, ester prodrugs like this compound are designed to enhance biopharmaceutical performance. The key to their function lies in their ability to be efficiently converted back to the active parent drug in vivo. mdpi.com

This compound itself is inactive. nih.govdeepdyve.com After oral administration, the ester passes through the stomach and reaches the small intestine. msdvetmanual.comnih.gov In the duodenum, the ester bond is hydrolyzed by enzymes, specifically pancreatic lipases, which are naturally present to digest dietary fats. msdvetmanual.compurdue.eduscielo.br This enzymatic cleavage releases the active chloramphenicol, which is then absorbed from the gastrointestinal tract into the bloodstream. msdvetmanual.comnih.gov The stearic acid promoiety is a common fatty acid that is safely metabolized by the body. scirp.org

This process of delayed release serves two main purposes. First, as mentioned, it masks the unpleasant taste of the drug during oral intake. orientjchem.org Second, it ensures that the active drug is released at a site where it can be effectively absorbed. msdvetmanual.com The rate and extent of this hydrolysis are critical factors that determine the bioavailability of the active drug. msdvetmanual.comnih.gov Studies have shown that factors such as the crystalline form (polymorphism) of the ester can influence the rate of enzymatic hydrolysis, which in turn affects the absorption of the released chloramphenicol. nih.govdeepdyve.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(34)39-22-25(32-29(36)28(30)31)27(35)23-18-20-24(21-19-23)33(37)38/h18-21,25,27-28,35H,2-17,22H2,1H3,(H,32,36)/t25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWDXHQLOMJDRU-XNMGPUDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167407 | |

| Record name | Chloramphenicol stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16255-48-4 | |

| Record name | (2R,3R)-2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16255-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016255484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloramphenicol stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,R*)]-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMPHENICOL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL2A9M9D6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of Chloramphenicol Stearate

Synthetic Pathways for Chloramphenicol (B1208) Ester Derivatives

The synthesis of chloramphenicol stearate (B1226849) is centered on the selective acylation of the primary alcohol at the C-3 position of the propanediol (B1597323) side chain of chloramphenicol. This selectivity is crucial to preserve the secondary hydroxyl group, which is important for its biological activity profile.

Chemical Synthesis: A common chemical pathway involves the reaction of chloramphenicol with an activated form of stearic acid, such as stearoyl chloride or stearic anhydride. The reaction is typically conducted in an anhydrous environment using a basic catalyst like pyridine (B92270) or triethylamine. google.com These tertiary amines act as catalysts and scavengers for the hydrochloric acid byproduct formed when using acyl halides. google.com The use of acyl halides is often preferred over anhydrides as they tend to be more reactive and can lead to higher yields of the desired monoester. google.com The reaction temperature is carefully controlled to prevent side reactions and degradation of the starting material. google.com

Enzymatic Synthesis: Biocatalytic methods, particularly using lipases, have emerged as a highly efficient and green alternative for synthesizing chloramphenicol esters. mdpi.com These enzymatic reactions are lauded for their high regioselectivity, selectively targeting the primary hydroxyl group under mild reaction conditions. acs.orgresearchgate.net The most common enzymatic route is transesterification, where an acyl donor, often a vinyl ester like vinyl stearate, reacts with chloramphenicol. mdpi.comnih.gov The vinyl alcohol produced as a byproduct tautomerizes to acetaldehyde, driving the reaction equilibrium towards the product side.

Various lipases have been successfully employed for this synthesis. Lipase (B570770) from Bacillus amyloliquefaciens (LipBA) and Candida antarctica lipase type B (CAL-B) have demonstrated high conversion rates and purity. mdpi.comnih.govmdpi.com The efficiency of the enzymatic synthesis is influenced by several factors, including the choice of solvent, temperature, enzyme concentration, and the molar ratio of reactants. mdpi.comnih.gov For instance, solvents like 1,4-dioxane (B91453) have been found to be effective, with optimal temperatures often around 50°C. nih.gov

| Lipase Source | Acyl Donor Example | Typical Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Bacillus amyloliquefaciens (LipBA) | Vinyl propionate (B1217596) | 1,4-Dioxane | High conversion (~98%) and purity (~99%) achieved in 8 hours at 50°C. | mdpi.comnih.gov |

| Candida antarctica lipase type B (CAL-B) | Palmitic acid | Toluene | Achieved 99% conversion for chloramphenicol palmitate synthesis in 24 hours at 50°C. | mdpi.comnih.gov |

| Chromobacterium viscosum | Methyl carboxylates | Acetone | Demonstrated effective regioselective esterification on the primary hydroxyl group. | acs.org |

| Humicola langinosa | Methyl carboxylates | Acetone | Used for regioselective synthesis of various aliphatic and aromatic esters of chloramphenicol. | acs.org |

Stereochemical Considerations in Chloramphenicol Ester Synthesis

Chloramphenicol possesses two chiral centers at the C-1 and C-2 positions of its propanediol chain. The biologically active isomer is the D-(-)-threo form, which corresponds to the (1R,2R) absolute configuration. oup.comwhiterose.ac.uk It is paramount that the synthetic process for creating the stearate ester does not alter this specific stereochemistry.

Any epimerization or racemization at these centers would result in a mixture of diastereomers with diminished or altered biological properties. Therefore, synthetic strategies are designed to be highly stereoconservative.

In chemical synthesis, starting with the pure D-(+)-threo-1-p-nitrophenyl-2-dichloroacetamidopropane-1,3-diol ensures that the final product retains the desired stereoconfiguration. google.com The reaction conditions are typically mild enough to avoid disturbing the existing stereocenters.

Enzymatic synthesis offers a significant advantage in this regard. Lipases are known for their exceptional enantio- and regioselectivity. mdpi.com The enzyme's active site specifically recognizes the primary hydroxyl group at the C-3 position for acylation, leaving the two stereocenters at C-1 and C-2 untouched. acs.org This inherent selectivity of the biocatalyst ensures the preservation of the (1R,2R) configuration of the parent chloramphenicol molecule in the final ester product. The stereochemical integrity of chloramphenicol is crucial, as the other stereoisomers are significantly less active. whiterose.ac.uk

Comprehensive Characterization of Synthetic Intermediates and Final Product

Thorough characterization of the starting materials, intermediates, and the final chloramphenicol stearate product is essential to confirm its identity, structure, and purity. A combination of physical and spectroscopic methods is employed for this purpose. The primary synthetic intermediate is the parent compound, chloramphenicol.

Physical Properties and Analytical Standards: The physical and chemical properties of this compound are well-defined. High-Performance Liquid Chromatography (HPLC) is a principal technique used to monitor the progress of the synthesis and to determine the purity of the final product, separating it from unreacted chloramphenicol and other potential byproducts. nih.govresearchgate.net

| Property | Value | Reference |

|---|---|---|

| Appearance | White to grayish-white or yellow-white crystalline powder | indiamart.com |

| Molecular Formula | C29H46Cl2N2O6 | nih.gov |

| Molecular Weight | 589.6 g/mol | nih.gov |

| CAS Number | 16255-48-4 | nih.gov |

Spectroscopic Analysis: Spectroscopic methods provide detailed structural information, confirming that the esterification has occurred at the intended position and that the core structure of chloramphenicol remains intact.

| Technique | Expected Observations | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Characteristic absorption bands for: ester carbonyl (C=O) stretch (~1740 cm-1), amide C=O stretch (~1680 cm-1), secondary -OH stretch (~3400 cm-1), aromatic C=C bonds, and asymmetric/symmetric stretches of the NO2 group. The presence of the ester peak and the retained secondary -OH peak are key indicators. | nih.govnih.gov |

| 1H NMR Spectroscopy | Signals corresponding to protons of the p-nitrophenyl group, protons on the propanediol backbone (CH-OH, CH-NH, CH2-O-Ester), the NH proton, the CHCl2 proton, and a complex set of signals at high field for the long aliphatic stearate chain (-(CH2)16CH3). | chemicalbook.comrivm.nl |

| 13C NMR Spectroscopy | Resonances for the ester carbonyl carbon (~173 ppm), amide carbonyl carbon, carbons of the p-nitrophenyl ring, carbons of the propanediol backbone, the CHCl2 carbon, and multiple signals for the carbons of the stearate chain. | scielo.br |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the molecule (e.g., [M+H]+ at m/z ~590). Fragmentation patterns would likely show the loss of the stearate group or cleavage at various points along the propanediol chain. | rivm.nlfda.gov |

Biotransformation and Prodrug Activation Mechanisms of Chloramphenicol Stearate

In Vivo Hydrolysis of Chloramphenicol (B1208) Stearate (B1226849) to Active Chloramphenicol

The therapeutic efficacy of chloramphenicol stearate depends on its efficient conversion to active chloramphenicol in vivo. This conversion is primarily achieved through the hydrolysis of the ester bond linking stearic acid to the chloramphenicol molecule.

This compound, similar to other ester prodrugs like chloramphenicol palmitate, is readily absorbed from the gastrointestinal tract after oral administration. nih.gov The activation occurs when the ester is hydrolyzed in the small intestine, releasing the active chloramphenicol before absorption. nih.gov This hydrolytic cleavage is a crucial step for bioactivation. The intravenous preparation of chloramphenicol is the succinate (B1194679) ester, which is also an inactive prodrug that must be hydrolyzed in the body to become active chloramphenicol. wikipedia.org The primary mechanism for this cleavage is enzymatic. The body's metabolic machinery, particularly enzymes designed to break down fats and esters, targets the ester linkage of the prodrug. This process ensures that the active, and potentially bitter-tasting, chloramphenicol is released at the site of absorption, improving palatability and facilitating administration. researchgate.net

Lipases are the primary enzymes responsible for the hydrolysis of the ester bond in this compound. These enzymes, which catalyze the hydrolysis of fats (lipids), exhibit high regioselectivity and operate under mild physiological conditions. researchgate.net Lipases can catalyze transesterification reactions on the hydroxyl groups of chloramphenicol, a process that is also exploited for the enzymatic synthesis of chloramphenicol esters. researchgate.netnih.gov

Research has demonstrated the utility of various lipases in catalyzing reactions involving chloramphenicol esters. For instance, lipase (B570770) from Bacillus amyloliquefaciens (LipBA) has been used effectively in the synthesis of chloramphenicol esters, such as chloramphenicol propionate (B1217596), through transesterification. nih.govresearchgate.net Similarly, Candida antarctica lipase B has been shown to achieve high conversion rates in the synthesis of chloramphenicol palmitate. nih.gov The reverse reaction, hydrolysis, is governed by the same enzymatic principles. In vivo, intestinal lipases recognize the stearate ester and cleave it, liberating free chloramphenicol, which can then be absorbed into the bloodstream. nih.gov The rate of this enzymatic hydrolysis can be a limiting factor in the bioavailability of the drug and can be influenced by the crystalline form of the ester. nih.gov

Table 1: Research Findings on Lipase-Mediated Reactions of Chloramphenicol Esters

| Lipase Source | Reaction Type | Substrate/Product | Key Finding | Reference(s) |

| Bacillus amyloliquefaciens (LipBA) | Transesterification | Chloramphenicol propionate | Achieved ~98% conversion and ~99% purity within 8 hours. | nih.gov |

| Candida antarctica lipase B | Synthesis | Chloramphenicol palmitate | Reached 99% conversion in 24 hours. | nih.gov |

| Chromobacterium viscosum lipase | Regioselective Synthesis | Various chloramphenicol derivatives | Obtained excellent yields (98%) after 24 hours. | researchgate.net |

| Thermomyces lanuginosus lipase | Synthesis | Chloramphenicol palmitate | Achieved 99% conversion within 20 hours. | nih.gov |

Biotransformation Pathways of Chloramphenicol and its Metabolites

Once chloramphenicol is released from its stearate prodrug form, it undergoes extensive metabolism in the body, primarily in the liver. la.gov These biotransformation pathways involve a variety of reactions, including oxidation, reduction, isomerization, and conjugation, which modify the drug's structure, generally to facilitate its excretion. nih.govmsdmanuals.com

The metabolic fate of chloramphenicol involves both oxidative and reductive pathways. These transformations alter the chemical structure of the antibiotic, often leading to metabolites with reduced or no antibacterial activity. researchgate.nettandfonline.com

Oxidative Pathways:

Hydroxyl Group Oxidation: One of the initial biotransformation steps is the oxidation of the hydroxyl groups at the C1 and C3 positions of the propanediol (B1597323) side chain. nih.govnih.govresearchgate.net

Cytochrome P-450 Mediated Oxidation: A significant oxidative pathway occurs in liver microsomes and is dependent on the cytochrome P-450 enzyme system. nih.gov This process involves the initial oxidation of chloramphenicol's primary alcohol group to form an aldehyde metabolite, known as chloramphenicol aldehyde. nih.gov This intermediate can then undergo further cleavage to yield p-nitrobenzaldehyde and N-(2-oxoethyl)dichloroacetamide. nih.gov Subsequent enzymatic reduction of these aldehyde intermediates can produce p-nitrobenzyl alcohol and N-(2-hydroxyethyl)dichloroacetamide. nih.gov

Reductive Pathways:

Nitro Group Reduction: A major metabolic reaction is the reduction of the p-nitro group to an aromatic amine, forming amino-chloramphenicol. researchgate.nettandfonline.comuomustansiriyah.edu.iq This reaction is often carried out by nitroreductases found in gut microbiota as well as in host tissues. researchgate.netresearchgate.net The resulting amine metabolite exhibits significantly weaker antibacterial activity compared to the parent compound. researchgate.net This nitroreduction is also a known mechanism of bacterial resistance to chloramphenicol. tandfonline.com

In addition to oxidation and reduction, chloramphenicol is metabolized through isomerization and acetylation, which represent important pathways for its modification and, in some cases, inactivation.

Isomerization Pathway:

Recent research using advanced multi-omics approaches has identified isomerization at the C2 position of chloramphenicol as a novel biotransformation pathway. researchgate.netnih.govnih.govresearchgate.net This discovery adds a new dimension to the understanding of how chloramphenicol is processed in biological systems. nih.govresearchgate.net

Acetylation Pathway:

Acetylation at the C3-Hydroxyl Group: A primary and well-documented biotransformation is the acetylation of the 3-hydroxyl group. nih.govnih.gov This reaction is catalyzed by the enzyme chloramphenicol acetyltransferase (CAT). nih.govnih.gov The product, chloramphenicol 3-acetate, is unable to bind effectively to the bacterial ribosome, thus inactivating the antibiotic. wikipedia.orgnih.gov This enzymatic acetylation is a common mechanism of chloramphenicol resistance in bacteria. wikipedia.orgnih.gov

Formation of Diacetylated Metabolites: The enzyme CAT specifically acetylates the 3-hydroxy position. nih.gov However, the formation of chloramphenicol 1,3-diacetate can occur through a non-enzymatic migration of the acetyl group from the 3-position to the 1-position, forming chloramphenicol 1-acetate. nih.gov This isomer can then serve as a substrate for CAT, leading to a second acetylation at the 3-position to yield the diacetylated derivative. nih.gov

Table 2: Summary of Key Biotransformation Pathways for Chloramphenicol

| Pathway | Transformation | Key Enzymes/Systems | Resulting Metabolite(s) | Reference(s) |

| Oxidation | Oxidation of C1-OH and C3-OH groups | Glucose-methanol-choline oxidoreductase, Cytochrome P-450 | Chloramphenicol aldehyde, p-nitrobenzyl alcohol | nih.govnih.govnih.gov |

| Reduction | Reduction of p-nitro group | Nitroreductases | Amino-chloramphenicol | researchgate.nettandfonline.comuomustansiriyah.edu.iq |

| Isomerization | Isomerization at C2 position | Not specified | C2-isomer of chloramphenicol | researchgate.netnih.govnih.gov |

| Acetylation | Acetylation of C3-hydroxyl group | Chloramphenicol Acetyltransferase (CAT) | Chloramphenicol 3-acetate, Chloramphenicol 1,3-diacetate | wikipedia.orgnih.govnih.gov |

Solid State Pharmaceutical Science of Chloramphenicol Stearate

Polymorphism and Crystalline Forms of Chloramphenicol (B1208) Stearate (B1226849)

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These different crystalline forms are known as polymorphs. Chloramphenicol stearate is known to exist in multiple polymorphic forms, which have been a subject of pharmaceutical research. nih.govclinicalgate.comweebly.com

Identification and Characterization of Polymorphs (e.g., Forms I, II, III, A, B, C)

Research has identified several polymorphic forms of this compound, commonly designated as Forms A, B, and C. nih.govclinicalgate.com These forms, sometimes referred to as I, II, and III, exhibit distinct physicochemical properties.

Form A is the most thermodynamically stable polymorph at room temperature. nih.govresearchgate.net Due to its higher stability, it has lower solubility and dissolution rates. nih.govresearchgate.net

Form B is a metastable polymorph. nih.govclinicalgate.com This form is less stable than Form A but is more biologically active due to its higher solubility and faster dissolution rate. nih.govclinicalgate.com

Form C is the most unstable polymorph and is not typically used in pharmaceutical formulations due to its tendency to rapidly convert to more stable forms. nih.govresearchgate.net

These polymorphs can be identified and characterized using a variety of analytical techniques, including:

X-Ray Powder Diffraction (XRPD): Each polymorph produces a unique diffraction pattern, allowing for their identification and quantification in a sample. indexcopernicus.com

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting points and enthalpies of fusion of the different polymorphs, which are characteristic for each form. acs.org

Infrared (IR) Spectroscopy: The different intermolecular interactions in the crystal lattice of each polymorph result in distinct vibrational spectra. researchgate.net

Raman Spectroscopy: This technique can also be used to differentiate between polymorphs based on their unique vibrational modes and can be used for mapping the distribution of polymorphs within a solid dosage form. nih.gov

Table 1: Polymorphic Forms of this compound and Their Properties

| Polymorph | Stability | Key Characteristics |

| Form A | Thermodynamically Stable | Low solubility, slow dissolution rate, considered biologically inactive. nih.govresearchgate.net |

| Form B | Metastable | Higher solubility, faster dissolution rate, biologically active form. nih.govclinicalgate.comresearchgate.net |

| Form C | Unstable | Highly prone to conversion to more stable forms. nih.govresearchgate.net |

Kinetics of Solid-State Transitions Between Polymorphic Forms

The transformation from a metastable polymorph to a more stable one is a critical consideration in pharmaceutical development. The kinetics of these solid-state transitions in this compound are influenced by factors such as temperature, mechanical stress (e.g., grinding), and the presence of seed crystals. weebly.comresearchgate.netnih.gov

Studies on the closely related chloramphenicol palmitate have shown that the thermal interconversion of its polymorphic forms follows apparent zero-order kinetics. researchgate.net The transformation from the unstable Form C to the metastable Form B is faster than the subsequent transition from Form B to the stable Form A. researchgate.net Grinding can induce the transformation of the stable Form A into the more amorphous and biologically active Form B. unimore.it This process is influenced by the duration of grinding and the presence of excipients like colloidal silica (B1680970). unimore.it The presence of seed crystals of a more stable form can also accelerate the transformation process. nih.gov

Impact of Crystallinity and Polymorphism on Biopharmaceutical Attributes

The different physicochemical properties of this compound polymorphs, particularly their solubility and dissolution rates, have a direct and significant impact on their biopharmaceutical attributes.

Influence on Enzymatic Hydrolysis Rate In Vitro

This compound is a prodrug that must be hydrolyzed by intestinal esterases to release the active chloramphenicol, which is then absorbed. nih.govpharmacylibrary.com The rate of this enzymatic hydrolysis is highly dependent on the dissolution rate of the polymorph. nih.govoup.com

The metastable Form B, with its higher solubility and faster dissolution, presents a greater concentration of the ester to the enzymes, resulting in a faster rate of hydrolysis compared to the stable, less soluble Form A. nih.govoup.com In fact, the enzymatic hydrolysis rate of Form A can be so slow that it is considered biologically inactive. nih.gov Research has shown that increasing the crystalline disorder of Form A through processes like grinding can enhance its enzymatic hydrolysis rate to a level comparable to that of Form B. nih.govoup.com

Correlation with Drug Release and Bioavailability Profiles

The differences in enzymatic hydrolysis rates directly translate to significant variations in drug release and in vivo bioavailability. nih.govclinicalgate.com The bioavailability of chloramphenicol from this compound is dissolution-rate limited. kkwagh.edu.in

Clinical studies have demonstrated a clear correlation between the polymorphic form of this compound administered and the resulting plasma concentrations of active chloramphenicol. clinicalgate.com Suspensions containing a higher proportion of the metastable Form B lead to higher peak serum levels of chloramphenicol. clinicalgate.comresearchgate.net Conversely, formulations containing predominantly the stable Form A result in low and often sub-therapeutic blood levels. nih.gov This underscores the critical importance of controlling the polymorphic form of this compound in the final drug product to ensure consistent and effective therapy. clinicalgate.com

Table 2: Impact of Polymorphism on Biopharmaceutical Attributes of this compound

| Polymorph | In Vitro Enzymatic Hydrolysis Rate | In Vivo Bioavailability |

| Form A | Slow | Low/Negligible nih.gov |

| Form B | Fast | High clinicalgate.comresearchgate.net |

Mechanistic Studies of Solid-State Transformations

The transformation between the polymorphic forms of this compound is a solid-state phenomenon. The mechanism of these transformations is thought to involve the disruption of the crystal lattice and the subsequent rearrangement of the molecules into a more thermodynamically favorable packing arrangement. weebly.comresearchgate.net

Mechanical stress, such as that induced by grinding, can introduce defects and increase the free energy of the stable Form A, providing the activation energy needed for it to convert to the less ordered, amorphous, or metastable Form B. weebly.comunimore.it This transformation is often mediated by the generation of localized heat and increased molecular mobility at the particle surface. weebly.com

Thermal transformations, on the other hand, are driven by the inherent thermodynamic instability of the higher-energy polymorphs. researchgate.net As the temperature increases, the molecules gain sufficient kinetic energy to overcome the energy barrier for rearrangement into a more stable crystalline form. researchgate.net The presence of nuclei of the more stable form can act as templates, catalyzing the conversion process. researchgate.net For some polymorphic transformations, the mechanism has been described by models such as the Avrami-Erofeev model, which involves random nucleation and subsequent two-dimensional growth of the new phase. researchgate.net

Effects of Mechanical Stress (e.g., Grinding) on Polymorph Conversion and Amorphization

Mechanical stress, such as that induced by grinding, is a high-energy process that can cause physical transformations in crystalline solids. In the case of this compound, grinding has been shown to induce both polymorphic conversions and transitions to an amorphous state. researchgate.net

Research has identified multiple polymorphic forms of this compound, including Form A, Form B, Form I, and Form III. unimore.ittandfonline.com The application of mechanical energy through grinding can cause a transition from a more stable polymorph to a metastable one, or to a disordered, amorphous form.

Studies have demonstrated that grinding this compound can lead to the following transformations:

Polymorph to Polymorph Conversion: Grinding has been observed to convert Form A of this compound to Form B. unimore.it Similarly, Form III has been shown to transform into Form I upon grinding. tandfonline.comresearchgate.net

Crystalline to Amorphous Conversion: Prolonged grinding of either polymorphic form can decrease the degree of crystallinity, eventually leading to the formation of a "physically activated" amorphous form, sometimes denoted as FI*. tandfonline.com This amorphization is a consequence of the high mechanical energy input disrupting the long-range molecular order of the crystalline lattice. researchgate.net

The extent of these transformations is typically dependent on the duration and intensity of the grinding process.

| Mechanical Stress | Initial Polymorph | Resulting Form(s) | Reference(s) |

| Grinding | Form A | Form B, Amorphous | unimore.it |

| Grinding | Form B | Decreased Crystallinity | unimore.it |

| Grinding | Form III | Form I, Amorphous (FI*) | tandfonline.comresearchgate.net |

These mechanically induced transformations highlight the need for careful control of manufacturing processes like milling and blending to ensure the desired solid-state form of this compound is maintained in the final dosage form.

Interactions with Pharmaceutical Excipients Affecting Solid-State Forms

Pharmaceutical excipients, while often considered inert, can have a profound impact on the solid-state stability of an API. sjf.edu In the case of this compound, interactions with excipients, particularly during processing steps like grinding, can influence its polymorphic and amorphous states.

Colloidal Silica: The interaction between this compound and colloidal silica during grinding has been a subject of study. japsonline.compharmajournal.netijnrd.org This interaction is primarily physical and can lead to polymorphic transformations. scribd.comamazonaws.com Research has shown that when this compound (Form A) is ground in the presence of colloidal silica, it transforms into Form B. unimore.it Furthermore, the grinding process with colloidal silica can also reduce the crystallinity of Form B. unimore.it The ratio of this compound to colloidal silica and the duration of grinding are critical factors that determine the rate and extent of these conversions and amorphization. unimore.it

Microcrystalline Cellulose (B213188): Microcrystalline cellulose is another common excipient that can influence the solid-state behavior of this compound. Studies have indicated that the presence of microcrystalline cellulose can accelerate the polymorphic transition of this compound from Form III to Form I during grinding. tandfonline.com However, it was noted that while the conversion between polymorphs was faster, the time required for complete amorphization did not change. tandfonline.com

These findings underscore the importance of excipient selection and compatibility studies in the formulation of this compound. The choice of excipients can either stabilize a desired solid form or inadvertently promote an undesired transformation.

| Excipient | Effect on this compound during Grinding | Details | Reference(s) |

| Colloidal Silica | Promotes polymorphic transformation and amorphization. | Grinding with colloidal silica converts Form A to Form B and decreases the crystallinity of Form B. The effect is dependent on the ester/silica ratio and grinding time. | unimore.itsjf.edujapsonline.compharmajournal.netijnrd.orgchineway.com.cnpharmaexcipients.comresearchgate.net |

| Microcrystalline Cellulose | Accelerates polymorphic transformation. | Accelerates the conversion of Form III to Form I but does not alter the amorphization time. | tandfonline.com |

Advanced Analytical Methodologies for Chloramphenicol Stearate Research

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatographic methods are indispensable for the separation, quantification, and identification of chloramphenicol (B1208) stearate (B1226849) and its potential impurities. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the cornerstones of these analytical strategies.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a stability-indicating HPLC method is a primary objective in the analysis of any pharmaceutical compound. Such a method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities. For chloramphenicol stearate, a reverse-phase HPLC (RP-HPLC) method is typically employed.

A specific method for the analysis of this compound utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. This method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. For applications requiring mass spectrometry compatibility, the phosphoric acid can be substituted with formic acid.

The validation of an HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines and includes the evaluation of parameters such as specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Conditions |

| Column | Newcrom R1, C18 |

| Mobile Phase | Acetonitrile, Water, and an acid modifier (e.g., phosphoric or formic acid) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection | UV at 272 nm or 278 nm |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

This table presents a generalized summary of typical HPLC conditions and is not exhaustive.

Impurity profiling is a critical aspect of HPLC analysis. It involves the detection, identification, and quantification of any extraneous substances in the drug material. For chloramphenicol, a common degradation product is 2-amino-1-(4-nitrophenyl)propane-1,3-diol (B85940), formed by the hydrolysis of the amide group. While specific impurity profiles for this compound are not extensively published, it is anticipated that hydrolysis of the ester bond would yield chloramphenicol and stearic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection of trace amounts of this compound or its metabolites, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and specificity. This technique is widely used for monitoring residues of the parent compound, chloramphenicol, in various matrices, and the principles are directly applicable to its ester derivatives.

The mass spectrometer is typically operated in the negative ion mode using selected reaction monitoring (SRM). For chloramphenicol, the precursor ion at m/z 321 yields several product ions, with m/z 152 being commonly used for quantification. While specific transitions for this compound would need to be optimized, the fragmentation pattern would likely involve the chloramphenicol moiety.

Method validation for LC-MS/MS in trace analysis focuses on parameters like the limit of detection (LOD) and limit of quantitation (LOQ), which are often in the sub-parts-per-billion (ppb) range. For instance, methods for chloramphenicol in food matrices have achieved LODs as low as 0.08 ppb.

Table 2: Key Parameters in LC-MS/MS for Trace Analysis of Chloramphenicol and its Analogs

| Parameter | Description | Typical Values/Modes for Chloramphenicol |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode. | ESI- |

| Precursor Ion (m/z) | The mass-to-charge ratio of the parent molecule. | 321 |

| Product Ions (m/z) | Fragments of the precursor ion used for confirmation and quantification. | 257, 194, 176, 152 |

| Linearity Range | The concentration range over which the detector response is proportional to the analyte concentration. | e.g., 0.01 µg/kg to 1.0 µg/kg |

| Recovery | The percentage of the analyte recovered from the sample matrix during sample preparation. | Typically 85% - 120% |

This table is based on data for chloramphenicol and serves as a guide for the analysis of its stearate ester.

Spectroscopic and Calorimetric Characterization Methods

Spectroscopic and calorimetric techniques are vital for the structural elucidation and investigation of the physicochemical properties of this compound.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the ester carbonyl group, the amide group, the hydroxyl group, the nitro group, and the long alkyl chain of the stearate moiety. The IR spectrum of the parent chloramphenicol shows characteristic peaks for O-H and N-H stretching (around 3352-3246 cm⁻¹), aromatic C-H stretching (around 3081 cm⁻¹), C=O stretching (around 1681 cm⁻¹), and NO₂ stretching (around 1521 cm⁻¹). The spectrum of this compound would additionally feature a strong ester carbonyl (C=O) stretching band, typically around 1735 cm⁻¹.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to study the thermal properties of materials. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing information on melting points, glass transitions, and polymorphism. TGA measures the change in mass of a sample as a function of temperature, which is useful for determining thermal stability and decomposition profiles.

Studies on the thermal degradation of chloramphenicol have shown that it follows first-order kinetics. The thermal decomposition of this compound would likely be influenced by the long fatty acid chain. TGA would be expected to show the decomposition of the molecule, potentially in multiple steps, corresponding to the loss of different functional groups. DSC can be used to determine the melting point of this compound and to study its polymorphic forms, if any.

Stability-Indicating Analytical Method Development

The development of a stability-indicating analytical method is a regulatory requirement and a crucial aspect of drug development. It is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance and drug product over time. Such a method must be able to separate the intact drug from its degradation products, allowing for an accurate assessment of the drug's stability.

The process involves subjecting the drug substance to forced degradation under various stress conditions as mandated by ICH guidelines, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. For chloramphenicol, studies have shown significant degradation under alkaline and thermal conditions, while it is relatively stable under acidic conditions.

Table 3: Typical Forced Degradation Conditions for Stability-Indicating Method Development

| Stress Condition | Reagent/Condition | Typical Duration |

| Acid Hydrolysis | 0.1 N to 1 N HCl | Reflux for several hours |

| Base Hydrolysis | 0.1 N to 1 N NaOH | Reflux for several hours |

| Oxidative Degradation | 3-30% H₂O₂ | Room temperature or elevated temperature |

| Thermal Degradation | Dry heat (e.g., 90°C) | Several hours |

| Photodegradation | Exposure to UV and visible light | As per ICH guidelines |

These conditions are general and would be optimized for this compound to achieve a target degradation of 5-20%.

The degradation products are then separated and quantified using a validated HPLC or LC-MS/MS method. The ability of the method to resolve the parent drug from all significant degradation products demonstrates its stability-indicating nature.

Stress Degradation Studies for Elucidating Degradation Pathways

Stress degradation studies for chloramphenicol, the active moiety of this compound, have been conducted under various conditions, including acidic, alkaline, neutral, oxidative, thermal, and photolytic stress. researchgate.netd-nb.infonih.gov The primary degradation pathway for chloramphenicol and its esters is hydrolysis, particularly of the amide linkage. uii.ac.idpurdue.edu

Alkaline Conditions: Chloramphenicol demonstrates significant degradation in alkaline environments. uii.ac.idd-nb.info Studies using 0.1N NaOH have shown degradation percentages as high as 100%. uii.ac.id This is primarily due to the hydrolysis of the amide bond, which is facilitated by nucleophilic attack on the carbonyl carbon. uii.ac.id

Acidic Conditions: The compound is relatively more stable under acidic conditions compared to alkaline and thermal stress. uii.ac.id However, degradation does occur, with studies reporting degradation of 23.75% in 1N HCl. uii.ac.id

Thermal and Wet Heat Stress: As a thermolabile compound, chloramphenicol is susceptible to degradation upon heating, especially in the presence of moisture (wet heating), which promotes hydrolysis. uii.ac.idd-nb.info

Oxidative and Photolytic Conditions: The molecule also degrades under oxidative and photolytic stress, leading to the formation of various degradation products. researchgate.netd-nb.info

The table below summarizes the findings from a stress degradation study on chloramphenicol using Thin Layer Chromatography (TLC). uii.ac.id

| Stress Condition | Reagent | Degradation (%) |

| Acidic Hydrolysis | 1N HCl | 23.75% |

| Alkaline Hydrolysis | 0.1N NaOH | 100% |

| Thermal Degradation | Heat | 24% |

Identification and Characterization of Degradation Products

The identification of degradation products is crucial for understanding the complete stability profile of a drug. Various analytical techniques, particularly chromatography coupled with mass spectrometry, are employed for this purpose. uii.ac.idmdpi.com

One of the primary and most significant degradation products of chloramphenicol is 2-amino-1-(4-nitrophenyl)propane-1,3-diol (AMPD). uii.ac.idresearchgate.netpurdue.eduscispace.com This product is formed via the hydrolysis of the amide bond. purdue.edu Its presence can be detected and quantified using High-Performance Liquid Chromatography (HPLC). scispace.com

Further degradation can occur, leading to a variety of other products. Studies using Gas Chromatography-Mass Spectrometry (GC-MS) have identified several intermediates in a proposed degradation pathway. mdpi.com

The table below lists some of the identified degradation products of chloramphenicol.

| Degradation Product | Method of Identification | Reference |

| 2-amino-1-(4-nitrophenyl)propane-1,3-diol (AMPD) | HPLC, TLC | uii.ac.idresearchgate.netpurdue.eduscispace.com |

| 4-nitrophenylglyoxylic acid | GC-MS | mdpi.com |

| Dichloroacetamide | GC-MS | mdpi.com |

| 4-nitroacetophenone | GC-MS | mdpi.com |

| Nitroalkane | GC-MS | mdpi.com |

Molecular and Biochemical Aspects of Chloramphenicol S Mechanism of Action and Resistance

Molecular Mechanism of Action at the Ribosomal Level

Chloramphenicol (B1208) exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. patsnap.com Specifically, it interferes with the elongation step of translation.

Chloramphenicol's action is initiated by its reversible binding to the 50S subunit of the bacterial ribosome. patsnap.comyoutube.com The drug settles into a specific pocket within the peptidyl transferase center (PTC), the catalytic heart of the large ribosomal subunit. mdpi.comnih.gov This binding site is characterized as a hydrophobic crevice located in the A-site cleft of the ribosome. pnas.orgbenthamopen.comnih.gov

The interaction is highly specific, involving key nucleotides of the 23S rRNA. mdpi.com The aromatic nitrobenzyl ring of chloramphenicol establishes π–π stacking interactions with the nucleobases of A2451 and C2452. mdpi.com By occupying this position, chloramphenicol sterically hinders the placement of the aminoacyl moiety of an incoming aminoacyl-tRNA (A-site tRNA), preventing its correct positioning within the PTC. nih.govpnas.org This direct blockage is the foundation of its inhibitory action. While the general location is agreed upon, the precise orientation and interactions can vary slightly in different bacterial species, as revealed by crystallographic studies. pnas.orgpnas.org

Table 1: Key Nucleotide Interactions in the Chloramphenicol Binding Site

| Interacting Nucleotide | Type of Interaction/Role | Reference |

| A2451 | π–π stacking with the nitrobenzyl ring; chemical footprint observed. mdpi.combenthamopen.com | mdpi.combenthamopen.com |

| C2452 | π–π stacking with the nitrobenzyl ring. mdpi.com | mdpi.com |

| G2505 | Forms hydrogen bonds with chloramphenicol; chemical footprint observed. benthamopen.compnas.org | benthamopen.compnas.org |

| U2506 | Part of the binding crevice; chemical footprint observed. benthamopen.com | benthamopen.com |

| A2058, A2059 | Reactivity altered in the presence of the drug. benthamopen.com | benthamopen.com |

| A2062 | Protection observed, suggesting a conformational change upon binding. benthamopen.com | benthamopen.com |

| U2504 | Forms a hydrogen bond with the amphenicol moiety. mdpi.com | mdpi.com |

By binding to the A-site of the peptidyl transferase center, chloramphenicol directly obstructs the enzyme's primary function: the formation of peptide bonds. patsnap.com The antibiotic acts as a competitive inhibitor, interfering with the binding of the 3'-terminus of the aminoacyl-tRNA. benthamopen.comresearchgate.net This prevents the crucial transpeptidation reaction, where the growing polypeptide chain is transferred from the P-site tRNA to the amino acid carried by the A-site tRNA. patsnap.comyoutube.com

The result is a complete halt in polypeptide chain elongation, which effectively stops protein synthesis and inhibits bacterial growth. patsnap.com Kinetic studies reveal that this inhibition may occur via a two-step mechanism. benthamopen.comnih.gov Initially, chloramphenicol binds rapidly to form a preliminary complex, which is then slowly converted into a more stable, tighter complex, likely involving a conformational change in the ribosome. benthamopen.comnih.gov

Genetic Basis of Chloramphenicol Resistance

The emergence and dissemination of chloramphenicol resistance in bacteria are primarily driven by genetic determinants that can be located on both mobile genetic elements and the bacterial chromosome. These genetic factors encode a variety of resistance mechanisms, from enzymatic inactivation of the antibiotic to active efflux from the bacterial cell.

Plasmid-Mediated Resistance Mechanisms (e.g., R Factors, Gene Cassettes)

Historically, plasmid-mediated resistance has been the most significant factor in the spread of chloramphenicol resistance among clinically important bacteria. These extrachromosomal DNA molecules, often referred to as R factors (Resistance factors), can carry multiple resistance genes and facilitate their transfer between different bacterial species and genera. wikipedia.org

The most common plasmid-borne mechanism of resistance to chloramphenicol is the enzymatic inactivation of the drug by chloramphenicol acetyltransferases (CATs). oup.comtaylorandfrancis.com These enzymes catalyze the acetylation of the two hydroxyl groups of chloramphenicol, rendering it unable to bind to the bacterial ribosome. nih.gov Several classes of cat genes have been identified, and they are frequently located on plasmids and transposons (e.g., Tn9), which facilitates their dissemination. nih.gov

Another significant plasmid-mediated resistance mechanism involves efflux pumps, which actively transport chloramphenicol out of the bacterial cell, reducing its intracellular concentration. nih.govnih.gov Genes such as cmlA and floR encode for these specific exporters. oup.comfrontiersin.org The floR gene, in particular, confers resistance to both chloramphenicol and the structurally related antibiotic, florfenicol. oup.com These resistance genes are often found within mobile genetic elements known as gene cassettes, which can be integrated into larger structures called integrons. nih.gov This arrangement allows for the co-selection and transfer of resistance to multiple antibiotics. For instance, plasmids carrying the cmlA gene have been shown to frequently carry genes conferring resistance to other antimicrobials like sulfamethoxazole, tetracycline, and kanamycin. oup.com

| Plasmid-Mediated Resistance Gene | Resistance Mechanism | Associated Mobile Elements | Examples of Bacteria |

| cat (various types) | Enzymatic inactivation (acetylation) | Plasmids (R factors), Transposons (e.g., Tn9) | Escherichia coli, Salmonella spp., Staphylococcus aureus nih.govnih.govasm.org |

| cmlA | Efflux pump | Plasmids, Integrons, Gene cassettes | Escherichia coli, Salmonella spp. nih.govoup.com |

| floR | Efflux pump | Plasmids | Escherichia coli, Salmonella spp. oup.comnih.gov |

| cml | Efflux pump | Plasmids | Enterococci mdpi.com |

Chromosomally-Mediated Resistance and Regulatory Gene Mutations

While plasmid-mediated resistance is a major contributor to the spread of chloramphenicol resistance, chromosomally-encoded mechanisms also play a crucial role. Resistance can arise from spontaneous mutations in the bacterial chromosome that alter the drug's target or reduce its intracellular accumulation. researchgate.net

Mutations in the 23S rRNA, a component of the 50S ribosomal subunit and the primary target of chloramphenicol, can decrease the binding affinity of the antibiotic, leading to resistance. oup.com These mutations are a less common but important mechanism of resistance.

Additionally, mutations in regulatory genes that control the expression of efflux pumps can lead to increased resistance. For example, in Pseudomonas putida, exposure to chloramphenicol can alter the expression of numerous genes, including those that encode efflux pump transporters. nih.gov Mutations in chromosomal genes can also lead to decreased permeability of the outer membrane, restricting the entry of chloramphenicol into the cell. researchgate.net In some cases, chromosomally located resistance genes may have been acquired through the integration of mobile genetic elements from plasmids. researchgate.net

| Chromosomal Resistance Mechanism | Genetic Basis | Effect | Examples of Bacteria |

| Target Site Modification | Mutations in the 23S rRNA gene | Reduced binding of chloramphenicol to the ribosome | Escherichia coli oup.com |

| Efflux Pump Overexpression | Mutations in regulatory genes (e.g., acrR, ramR) | Increased expression of multidrug efflux pumps | Klebsiella pneumoniae, Pseudomonas putida nih.govresearchgate.net |

| Reduced Permeability | Mutations in genes encoding outer membrane proteins (porins) | Decreased influx of chloramphenicol into the cell | Klebsiella pneumoniae researchgate.net |

Horizontal Gene Transfer in Resistance Dissemination

Horizontal gene transfer (HGT) is the primary mechanism by which chloramphenicol resistance genes spread among bacterial populations, including between different species and genera. frontiersin.orgfuturelearn.com This process allows for the rapid dissemination of resistance determinants, contributing significantly to the evolution of multidrug-resistant pathogens. nih.gov The main mechanisms of HGT are conjugation, transformation, and transduction. futurelearn.com

Conjugation , often mediated by conjugative plasmids (R factors), is the most common method for the transfer of chloramphenicol resistance genes. wikipedia.orgnih.gov This process involves direct cell-to-cell contact and the transfer of a plasmid from a donor to a recipient bacterium. futurelearn.comnih.gov Plasmids carrying genes like cat and cmlA can be efficiently transferred through conjugation, often along with genes for resistance to other antibiotics. oup.comnih.gov

Transduction involves the transfer of bacterial DNA, including resistance genes, by bacteriophages (viruses that infect bacteria). futurelearn.com While less common than conjugation for the spread of chloramphenicol resistance, it remains a viable mechanism for genetic exchange.

Transformation is the uptake of naked DNA from the environment by a recipient bacterium. futurelearn.com This can include fragments of DNA from lysed bacterial cells that contain resistance genes.

The presence of chloramphenicol resistance genes on mobile genetic elements like plasmids, transposons, and integrons is a key factor in their widespread dissemination via HGT. nih.govmdpi.com These elements can move between the chromosome and plasmids, and between different bacterial cells, facilitating the rapid evolution and spread of antibiotic resistance. researchgate.net

| HGT Mechanism | Description | Genetic Elements Involved | Significance in Chloramphenicol Resistance |

| Conjugation | Transfer of genetic material through direct cell-to-cell contact. | Conjugative plasmids (R factors), Integrative and Conjugative Elements (ICEs) | The primary mechanism for the spread of plasmid-borne cat, cmlA, and floR genes. wikipedia.orgoup.comnih.gov |

| Transduction | Transfer of bacterial DNA by bacteriophages. | Bacteriophages | Contributes to the movement of resistance genes between bacteria. futurelearn.com |

| Transformation | Uptake of naked DNA from the environment. | Free DNA fragments | Allows for the acquisition of resistance genes from dead bacteria. futurelearn.com |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Chloramphenicol stearate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves esterification of chloramphenicol with stearic acid derivatives under controlled conditions. Key steps include:

- Reagent Selection : Use analytical-grade chloramphenicol and stearoyl chloride in anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .

- Purification : Column chromatography (e.g., Sephadex G-25) or recrystallization from ethanol to isolate the product .

- Validation : Confirm purity via HPLC (C18 column, UV detection at 278 nm) and compare retention times with certified reference standards (e.g., Sigma Chemical Company Lot 103K8800) .

Q. Which analytical techniques are optimal for characterizing this compound’s physicochemical properties?

- Methodological Answer : A multi-technique approach is recommended:

- Spectroscopy : FT-IR to confirm ester bond formation (C=O stretch at ~1730 cm⁻¹) and NMR (¹H/¹³C) for structural elucidation .

- Chromatography : Reverse-phase HPLC for quantifying impurities, with mobile phases adjusted for hydrophobicity (e.g., acetonitrile/water gradients) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify melting points and polymorphic transitions .

Q. How should stability studies for this compound be designed under varying storage conditions?

- Methodological Answer : Follow ICH guidelines for stability testing:

- Accelerated Conditions : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC .

- Long-Term Storage : Store at 2–8°C in airtight containers, with periodic assays for hydrolysis products (e.g., free chloramphenicol) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s solubility data across studies?

- Methodological Answer :

- Controlled Variables : Standardize solvent systems (e.g., buffer pH, surfactant concentrations) to minimize variability .

- Replication : Conduct triplicate experiments under identical conditions, using statistical tools (e.g., ANOVA) to assess significance .

- Surface-Actant Interactions : Investigate solubilization mechanisms with non-ionic surfactants (e.g., Tween 60 or Myrj 52) using molecular sieve techniques .

Q. How can researchers design experiments to analyze polymorphic forms of this compound?

- Methodological Answer :

- Dilatometry : Measure specific volume changes during heating to detect polymorphic transitions (e.g., orthorhombic vs. monoclinic forms) .

- X-ray Diffraction (XRD) : Compare diffraction patterns with known crystal structures to identify dominant polymorphs .

- Kinetic Studies : Monitor transformation rates under stress conditions (e.g., humidity, temperature) to assess stability .

Q. What methodologies are effective for studying this compound’s interaction with non-ionic surfactants?

- Methodological Answer :

- Phase Solubility Analysis : Prepare surfactant solutions (e.g., Tween 80 or Myrj 59) at incremental concentrations and measure solubility via UV spectrophotometry .

- Partitioning Studies : Use octanol-water systems to evaluate how surfactants alter the partition coefficient .

- Dynamic Light Scattering (DLS) : Characterize micelle formation and size distribution in surfactant-stearate complexes .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with reduced toxicity?

- Methodological Answer :

- Functional Group Modification : Systematically alter the stearate moiety (e.g., chain length, branching) and test antibacterial efficacy via broth microdilution assays .

- Computational Modeling : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinity to bacterial ribosomes while minimizing mitochondrial toxicity .

- In Vivo Toxicity Screening : Use murine models to compare hemotoxicity and bone marrow suppression between analogs and the parent compound .

Key Considerations for Data Reproducibility

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by detailing experimental parameters (e.g., solvent lot numbers, equipment calibration) in supplementary materials .

- Negative Controls : Include surfactant-free or solvent-only controls in solubility studies to validate baseline measurements .

- Ethical Reporting : Disclose conflicts (e.g., proprietary surfactants) and cite primary data sources (e.g., Sigma Chemical Company standards) to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.